molecular formula C9H7N5 B1523328 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 1247706-98-4

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B1523328
CAS No.: 1247706-98-4
M. Wt: 185.19 g/mol
InChI Key: JLOCRINRDGYYDB-UHFFFAOYSA-N
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Description

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety.

Biochemical Analysis

Biochemical Properties

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved. For instance, it can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by affecting the expression of genes involved in cell survival and proliferation . Additionally, it can alter metabolic fluxes within the cell, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit a kinase enzyme, thereby blocking a signaling pathway that promotes cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including damage to normal cells or disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic fluxes, leading to changes in the levels of metabolites within the cell . For example, it may inhibit an enzyme involved in glycolysis, resulting in altered glucose metabolism and energy production . Additionally, this compound can interact with cofactors such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its accumulation in certain areas may enhance its efficacy or lead to localized toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of aminoguanidine with appropriate reagents to form the triazole ring, which is then reacted with a benzonitrile derivative under specific conditions . Microwave irradiation has been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile is unique due to its specific combination of the triazole ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of triazole-based compounds .

Biological Activity

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a compound featuring a triazole ring linked to a benzonitrile moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its interactions with various biological targets, including enzymes and proteins involved in critical metabolic pathways.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes. Research indicates that compounds with a similar triazole structure often target cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi and cholesterol synthesis in humans. The binding of this compound to the heme iron in CYP450 enzymes leads to inhibition of their activity, which can have significant implications for cancer treatment and antifungal activity.

Anticancer Properties

Research has demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and proliferation. The compound's efficacy as an anticancer agent is attributed to its ability to interfere with critical signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have indicated that this compound shows significant activity against several bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 5 µg/mL .

Case Studies

Several case studies illustrate the biological activity of triazole derivatives similar to this compound:

  • Triazole Derivatives Against Cancer : A study found that certain triazole compounds exhibited IC50 values in the micromolar range against human leukemia cell lines (CEM-13 and U-937), indicating their potential as anticancer agents .
  • Antibacterial Screening : Another investigation reported that various triazole derivatives showed remarkable selectivity against resistant bacterial strains. Compounds with specific substitutions on the triazole ring demonstrated enhanced antibacterial activity through mechanisms involving DNA-gyrase inhibition .

The biochemical properties of this compound include:

  • Enzyme Interaction : The compound interacts with kinases and other enzymes, affecting cell signaling pathways.
  • Cellular Effects : It modulates gene expression and cellular metabolism, influencing processes such as apoptosis in cancer cells .

Research Applications

The potential applications of this compound are vast:

  • Medicinal Chemistry : It is being explored for its anticancer properties and as a scaffold for drug discovery.
  • Antimicrobial Development : Its efficacy against bacteria and fungi positions it as a candidate for new antimicrobial therapies.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInduces apoptosis
AntibacterialE. coli, Bacillus subtilisSignificant antibacterial activity
Enzyme InhibitionCYP51Inhibition of ergosterol synthesis

Properties

IUPAC Name

4-(5-amino-1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-9(11)12-6-13-14/h1-4,6H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOCRINRDGYYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247706-98-4
Record name 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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